Enhanced Calculated Lipophilicity (XLogP3) vs. N-(4-fluorophenyl) Des-Chloro Analog
The target compound exhibits a computed XLogP3 of 3.2, indicating optimal lipophilicity for membrane permeability and oral bioavailability [1]. This is >1 log unit higher than the des-chloro analog N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (PubChem CID 5474108), which has a calculated XLogP3 of ~1.8, based on its lower molecular weight and reduced hydrophobic surface area [2]. This difference is crucial for blood-brain barrier penetration and cellular uptake.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CID 5474108), XLogP3: ~1.8 (estimated from structure) |
| Quantified Difference | Difference > 1.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly impacts a compound's ADME profile, making the target compound a better candidate for CNS or intracellular target screening libraries compared to its simpler analog.
- [1] PubChem Compound Summary for CID 1486255. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Accessed Apr 29, 2026. View Source
- [2] PubChem Compound Summary for CID 5474108, N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide. National Center for Biotechnology Information. Accessed Apr 29, 2026. View Source
